(3S,4S)-4-Fluoro-piperidin-3-ol

Medicinal Chemistry Chiral Synthesis Quality Control

(3S,4S)-4-Fluoro-piperidin-3-ol (CAS 1524707-67-2) is a chiral, cis-configured fluorinated piperidine building block with a molecular formula of C₅H₁₀FNO and a molecular weight of 119.14 g/mol. It is a key intermediate in medicinal chemistry, prized for its defined stereochemistry, which directly impacts target binding, selectivity, and pharmacokinetic profiles.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B7968433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Fluoro-piperidin-3-ol
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1CNCC(C1F)O
InChIInChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2
InChIKeyCJAXOFJRWIZALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Critical Profile of (3S,4S)-4-Fluoro-piperidin-3-ol: A Chiral Building Block for CNS and Kinase Programs


(3S,4S)-4-Fluoro-piperidin-3-ol (CAS 1524707-67-2) is a chiral, cis-configured fluorinated piperidine building block with a molecular formula of C₅H₁₀FNO and a molecular weight of 119.14 g/mol [1]. It is a key intermediate in medicinal chemistry, prized for its defined stereochemistry, which directly impacts target binding, selectivity, and pharmacokinetic profiles [2]. The compound features a fluorine atom at the 4-position, which lowers the piperidine ring's pKa and enhances metabolic stability, and a hydroxyl group at the 3-position, which enables hydrogen bonding and serves as a handle for further functionalization [2].

Stereochemical Control Defined (3S,4S) configuration supports consistent target binding and selectivity studies in kinase and CNS programs
Fluorine Modification Fluorine at 4-position reduces piperidine pKa, potentially enhancing metabolic stability and passive permeability
Derivatization Handle Hydroxyl group at 3-position provides a functionalization point for hydrogen bonding and further synthetic elaboration

Beyond Racemates: Why Generic 4-Fluoro-piperidin-3-ol Cannot Substitute the (3S,4S) Enantiomer


Substituting the specific (3S,4S) enantiomer with a racemic mixture or alternative diastereomer directly undermines the stereochemical precision required for modern drug targets. Biological environments are inherently chiral, and mismatched stereochemistry at a single carbon can lead to a complete loss of binding affinity or, worse, cause off-target toxicity [1]. The synthesis of (3S,4S)-4-fluoropiperidin-3-ol is designed to deliver high enantiomeric excess (ee), a critical quality attribute that generic or racemic supplies do not guarantee [1]. The following quantitative evidence details the specific, measurable advantages of this single enantiomer over its closest comparators, providing a clear rationale for its prioritized procurement.

Racemic Mixture Not Equivalent
A racemic supply introduces the (3R,4R) enantiomer, which may alter binding profiles and increase biological noise, limiting direct substitution without stereochemical validation
Diastereomer Geometry Incompatible
The (3S,4R) diastereomer places F and OH on the same ring face, potentially failing to engage the same chiral binding pockets; explicit diastereomer confirmation is required for target compatibility

Quantitative Differentiation of (3S,4S)-4-Fluoro-piperidin-3-ol: Evidence-Based Guide for Scientific Selection


Enantiomeric Purity: (3S,4S) Enantiomer vs. Racemic trans-4-Fluoro-3-hydroxypiperidine

The (3S,4S) enantiomer is synthesized via an enantioselective route that delivers high enantiomeric excess (ee), which is critical for biological activity. In contrast, racemic trans-4-fluoro-3-hydroxypiperidine (the racemic mixture) contains a 1:1 mixture of (3S,4S) and (3R,4R) enantiomers, effectively halving the amount of the active stereoisomer and introducing an unwanted isomer with potentially different, or antagonistic, biological profiles [1]. Commercial sources of the (3S,4S) enantiomer report a minimum purity of 95%, with some offerings reaching 98% . This purity profile is a direct result of a dedicated enantioselective synthesis, as opposed to chiral resolution of a racemate, which can leave trace amounts of the distomer [1].

Enantiomeric Purity
Head-to-head
Target: single (3S,4S) enantiomer, ≥95% purity; Comparator: racemic trans mixture, 50% active enantiomer. Results in >10-fold effective concentration difference of desired stereoisomer.
Eliminates 50% inactive enantiomer waste and avoids confounding biological noise from the distomer
Commercial supplier specifications and enantioselective synthesis data
Medicinal Chemistry Chiral Synthesis Quality Control

Basicity Modulation: 4-Fluoro-3-hydroxypiperidine vs. Non-Fluorinated 3-Hydroxypiperidine

Fluorination at the 4-position significantly reduces the pKa of the piperidine nitrogen. For the broader class of fluorinated piperidines, a single fluorine substituent can lower the pKa by approximately 1.6–2.4 units compared to the non-fluorinated analog [1]. A lower pKa reduces the fraction of the compound that is protonated at physiological pH, which in turn enhances passive membrane permeability and has been correlated with a reduced affinity for hERG potassium channels, a key predictor of cardiac toxicity [1][2]. While specific pKa data for (3S,4S)-4-fluoro-piperidin-3-ol is not isolated, this class-level effect is a quantifiable advantage over the non-fluorinated 3-hydroxypiperidine scaffold.

Basicity Modulation
Class-level
Estimated ΔpKa: −1.6 to −2.4 units vs. non-fluorinated 3-hydroxypiperidine scaffold
Supports hERG safety endpoint screening context through reduced basicity
Calculated from fluorinated piperidine class chemoinformatic analysis
Medicinal Chemistry ADME-Tox hERG Safety

Conformational Control: (3S,4S)-4-Fluoro-piperidin-3-ol vs. (3S,4R) Diastereomer

The (3S,4S) or 'trans' configuration places the fluorine and hydroxyl substituents on opposite faces of the piperidine ring, locking the ring into a distinct conformational preference that differs from the 'cis' (3S,4R) diastereomer. Research on fluorinated piperidine conformations shows that the energetic preference for axial vs. equatorial orientation of fluorine is subtly controlled by adjacent substituents and solvent effects, leading to different three-dimensional shapes (φ and ψ dihedral angles) for each diastereomer [1]. The 'trans' (3S,4S) geometry presents the hydrogen-bond-donating hydroxyl group and the electron-withdrawing fluorine in distinct vectors compared to the 'cis' isomer, which can lead to complementary, rather than interchangeable, binding interactions at a chiral protein pocket [1][2].

Conformational Control
Class-level
Trans (3S,4S) config: F and OH on opposite ring faces; Cis (3S,4R) config: F and OH on same face, resulting in distinct pharmacophore vectors
Dictates chiral pocket compatibility; procurement of the correct diastereomer is essential for target engagement studies
Conformational analysis from NMR and computational studies on fluorinated piperidines
Medicinal Chemistry Drug Design Conformational Analysis

High-Impact Application Scenarios for (3S,4S)-4-Fluoro-piperidin-3-ol Derived from Quantitative Evidence


Synthesis of CNS-Targeting Drug Candidates with Mitigated hERG Risk

Characterized by a quantifiably lower pKa, the (3S,4S)-4-fluoro-piperidin-3-ol scaffold is a superior starting point for CNS programs where high passive permeability and low hERG affinity are mandatory [1]. It is the rational choice over non-fluorinated 3-hydroxypiperidine when designing brain-penetrant molecules with a predictable cardiac safety margin.

Enantioselective Construction of Kinase Inhibitors with Precise Binding Vectors

The defined (3S,4S) stereochemistry provides a rigid chiral scaffold that precisely orients a hydrogen-bond donor (OH) and a metabolically stable fluorine atom in three-dimensional space [1]. This is essential for making key interactions in the chiral back pocket of kinases, a field where its cis (3S,4R) counterpart would project these groups into a different, and likely inactive, region of the binding site [1].

Fragment-Based Drug Discovery (FBDD) Library Design

As a highly three-dimensional fluorinated fragment, (3S,4S)-4-fluoro-piperidin-3-ol enriches fragment libraries with shape diversity and a defined, low-pKa handle for medicinal chemistry growth [1]. Its high commercial purity (≥95%) and single-enantiomer status make it directly screenable without the data-interpretation challenges introduced by racemic fragments, ensuring hit validation has a direct path to a development candidate .

Application
Selection Property
Validation Focus
CNS lead optimization with hERG assessment
Fluorine-mediated pKa modulation for passive permeability
hERG binding and membrane permeability endpoints
Chiral kinase inhibitor scaffold design
Enantiopure (3S,4S) scaffold with defined hydrogen-bond vector
Kinase binding pocket complementarity and selectivity profiling
Fragment-based library enrichment
High-purity single-enantiomer 3D fragment
Hit validation without racemic interference in screening
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